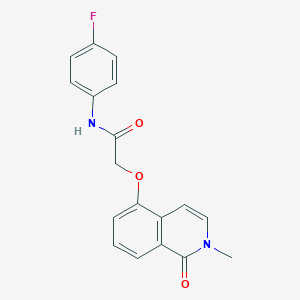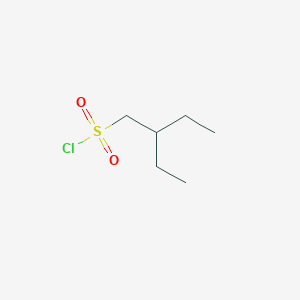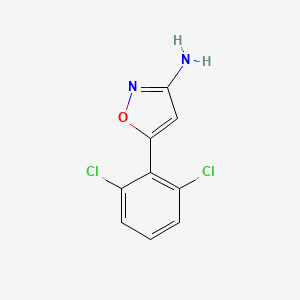
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide, also known as FTHA, is a synthetic compound that has been widely studied for its potential applications in scientific research. FTHA is a small molecule that has a unique chemical structure, which makes it an attractive target for researchers who are interested in understanding its mechanism of action and potential therapeutic uses. In
Wissenschaftliche Forschungsanwendungen
Industrial and Environmental Applications
Polyacrylamide Use and Environmental Fate : Polyacrylamide, a polymer derived from acrylamide, is extensively utilized in wastewater treatment, soil conditioning, and as a flocculant in various industries. Its environmental fate, particularly the transfer and degradation mechanisms in hydrosystems, is crucial for understanding its long-term ecological impacts. Studies suggest that polyacrylamide exhibits limited transport in surface water and soils due to its propensity to adsorb onto mineral particles. Biodegradation, photodegradation, and mechanical degradation processes also play roles in its environmental breakdown, although these tend to proceed at slow rates without the release of acrylamide monomer (Guézennec et al., 2015).
Biocatalytic Valorization of Furans : Furans, including furfural and 5-hydroxymethylfurfural, derived from plant biomass, are seen as valuable building blocks for the chemical industry. Their valorization is critical for developing sustainable polymers, functional materials, and fuels. Despite the challenges posed by their instability, enzymatic processes offer selective and environmentally benign pathways for their transformation into valuable chemicals (Domínguez de María & Guajardo, 2017).
Health Implications and Safety
Toxicological Profiles of Acrylamide : Acrylamide's potential health risks, including neurotoxicity, genotoxicity, and carcinogenicity, have been extensively studied. Its presence in thermally processed foods has raised concerns about dietary exposure. Research underscores the importance of understanding acrylamide's metabolism, toxicological effects, and mechanisms of action to assess its risk to human health accurately (Exon, 2006).
Mechanisms of Toxicity and Neurotoxicity : Insights into acrylamide's toxicological mechanisms suggest that it may interfere with cellular proteins, affecting various biological processes. The compound's ability to form adducts with DNA and proteins could underlie its genotoxic and carcinogenic potential, although its neurotoxic effects are the most documented in humans, primarily in occupational settings (LoPachin & Gavin, 2015).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-7-19-14(10)12(16)8-15-13(17)3-2-11-4-6-18-9-11/h2-7,9,12,16H,8H2,1H3,(H,15,17)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXTNCABOCXOJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)

![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)
![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)


![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)

![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one](/img/structure/B2691264.png)

![N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)